molecular formula C10H10F8N2O2 B7008279 N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B7008279
M. Wt: 342.19 g/mol
InChI Key: VJLRIJYWTFGIRA-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and stability.

Properties

IUPAC Name

N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F8N2O2/c11-6(12)7(21)20-3-4(19-8(22)10(16,17)18)1-2-5(20)9(13,14)15/h4-6H,1-3H2,(H,19,22)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRIJYWTFGIRA-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1NC(=O)C(F)(F)F)C(=O)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C[C@@H]1NC(=O)C(F)(F)F)C(=O)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases and controlled temperatures to ensure the correct stereochemistry.

    Introduction of Fluorine Atoms: The trifluoromethyl and difluoroacetyl groups are introduced via nucleophilic substitution reactions. Reagents such as trifluoromethyl iodide and difluoroacetic anhydride are commonly used.

    Amidation Reaction: The final step involves the formation of the amide bond. This is typically achieved through the reaction of the piperidine derivative with trifluoroacetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohol derivatives. Substitution reactions result in a variety of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity is of interest in drug discovery. It is investigated for its ability to interact with various biological targets, including enzymes and receptors, due to its unique structural features.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its stability and bioavailability make it a candidate for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s fluorine atoms enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(methyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
  • N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(ethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
  • N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(propyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Uniqueness

N-[(3R,6R)-1-(2,2-difluoroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher binding affinity to biological targets, and improved pharmacokinetic properties. These features make it a valuable compound in both research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.